

An In-depth Technical Guide to 2-Cyanobutanoic Acid: Discovery and History

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Compound of Interest

Compound Name: 2-Cyanobutanoic acid

Cat. No.: B1347372

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Abstract

This technical guide provides a comprehensive overview of **2-Cyanobutanoic acid**, a bifunctional organic compound with applications in chemical synthesis. The document details the historical context of its discovery through the broader development of nitrile and α -cyanocarboxylic acid chemistry. Key physicochemical properties are systematically tabulated for reference. This guide outlines detailed experimental protocols for established synthetic routes to **2-Cyanobutanoic acid**, including the Strecker synthesis and the hydrolysis of nitrile precursors. The logical workflows of these synthetic methods are visually represented using diagrams generated with the DOT language. Spectroscopic data, crucial for the characterization of the molecule, are also compiled and presented. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

2-Cyanobutanoic acid, with the chemical formula $C_5H_7NO_2$, is an organic compound featuring both a carboxylic acid and a nitrile functional group.^[1] This unique structure makes it a versatile building block in organic synthesis, particularly as an intermediate in the preparation

of pharmaceuticals and agrochemicals. The presence of the electron-withdrawing cyano group alpha to the carboxylic acid moiety influences the compound's reactivity and acidity.

This guide delves into the historical background of **2-Cyanobutanoic acid**, its key physicochemical characteristics, detailed synthetic procedures, and spectroscopic data.

Discovery and Historical Context

While a singular, definitive publication marking the "discovery" of **2-Cyanobutanoic acid** is not readily apparent in historical chemical literature, its emergence is intrinsically linked to the broader development of nitrile and α -cyanocarboxylic acid synthesis in the 19th and early 20th centuries. The likely first syntheses of this compound would have been achieved through methods established for analogous compounds.

The history of nitriles began in 1782 when Carl Wilhelm Scheele first synthesized hydrogen cyanide. The first organic nitrile, benzonitrile, was prepared in 1832. A significant advancement in the synthesis of α -cyanocarboxylic acids was the Strecker synthesis, developed in 1850 by Adolph Strecker. This reaction, which produces α -amino acids from aldehydes, proceeds through an α -aminonitrile intermediate, which can be hydrolyzed to the corresponding carboxylic acid. It is highly probable that early preparations of **2-Cyanobutanoic acid** were achieved through a variation of this method, starting from propanal.

Another classical route to α -cyanocarboxylic acids is the Kolbe nitrile synthesis, which involves the reaction of an α -halo carboxylic acid with a cyanide salt. In the case of **2-Cyanobutanoic acid**, this would involve the reaction of 2-bromobutanoic acid with a cyanide source.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-Cyanobutanoic acid**.

Property	Value	Source
CAS Number	51789-75-4	[1] [2]
Molecular Formula	C ₅ H ₇ NO ₂	[1] [2]
Molecular Weight	113.11 g/mol	[1]
IUPAC Name	2-cyanobutanoic acid	[1]
Boiling Point	266.4 °C at 760 mmHg	[2]
Density	1.137 g/cm ³	[2]
Flash Point	114.9 °C	[2]
pKa (Predicted)	2.56 ± 0.10	[2]
LogP (Predicted)	0.62078	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	2	[2]

Experimental Protocols for Synthesis

This section provides detailed experimental protocols for two common methods for the synthesis of **2-Cyanobutanoic acid**.

Synthesis via Strecker Reaction of Propanal

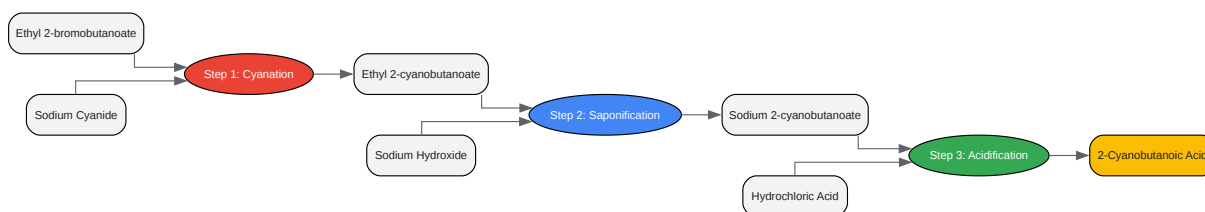
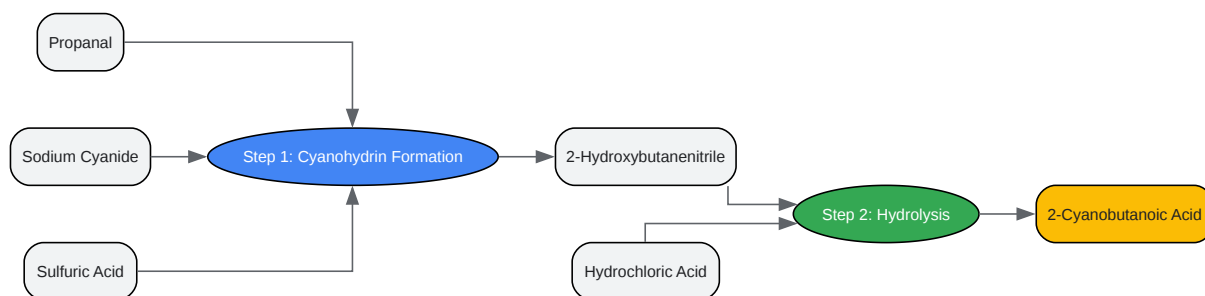
This method involves a two-step, one-pot reaction starting from propanal. The first step is the formation of the α -hydroxynitrile, which is then hydrolyzed to the carboxylic acid.

Reaction:

- $\text{CH}_3\text{CH}_2\text{CHO} + \text{NaCN} + \text{H}_2\text{SO}_4 \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{OH})\text{CN} + \text{NaHSO}_4$
- $\text{CH}_3\text{CH}_2\text{CH}(\text{OH})\text{CN} + \text{H}_2\text{O}/\text{H}^+ \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{CN})\text{COOH} + \text{NH}_4^+$

Experimental Protocol:

- **Step 1: Preparation of 2-Hydroxybutanenitrile.** In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of 29.4 g (0.6 mol) of sodium cyanide in 100 mL of water is placed. The flask is cooled in an ice-water bath to below 10 °C. A solution of 29.0 g (0.5 mol) of propanal in 25 mL of ether is added to the dropping funnel. A separate solution of 30.0 g (0.3 mol) of concentrated sulfuric acid in 50 mL of water is prepared and cooled. The propanal solution is added dropwise to the stirred cyanide solution over a period of 30 minutes, maintaining the temperature below 10 °C. Following this, the cold sulfuric acid solution is added dropwise over a period of one hour, ensuring the temperature does not exceed 15 °C. The reaction mixture is stirred for an additional two hours at room temperature. The ether layer is then separated, and the aqueous layer is extracted with two 50 mL portions of ether. The combined ether extracts are dried over anhydrous sodium sulfate and the ether is removed by distillation to yield crude 2-hydroxybutanenitrile.
- **Step 2: Hydrolysis to 2-Cyanobutanoic Acid.** The crude 2-hydroxybutanenitrile is transferred to a 500 mL flask. 100 mL of concentrated hydrochloric acid is added cautiously. The mixture is heated under reflux for 4 hours. The solution is then cooled and extracted with three 75 mL portions of diethyl ether. The combined ether extracts are washed with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate. The ether is removed by rotary evaporation, and the resulting crude **2-Cyanobutanoic acid** is purified by vacuum distillation.



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